20-SOLA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H62O9 |

|---|---|

Poids moléculaire |

602.8 g/mol |

Nom IUPAC |

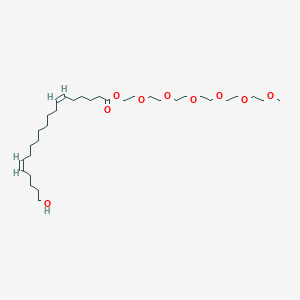

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate |

InChI |

InChI=1S/C33H62O9/c1-36-21-22-37-23-24-38-25-26-39-27-28-40-29-30-41-31-32-42-33(35)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-34/h9-12,34H,2-8,13-32H2,1H3/b11-9-,12-10- |

Clé InChI |

KXUSPLMCZGXYLM-HWAYABPNSA-N |

SMILES isomérique |

COCCOCCOCCOCCOCCOCCOC(=O)CCCC/C=C\CCCCCCC/C=C\CCCCO |

SMILES canonique |

COCCOCCOCCOCCOCCOCCOC(=O)CCCCC=CCCCCCCCC=CCCCCO |

Origine du produit |

United States |

Foundational & Exploratory

20-SOLA as a 20-HETE Antagonist: A Technical Guide for Researchers

An In-depth Examination of the Mechanism, Efficacy, and Experimental Considerations for a Novel Therapeutic Target

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A/4F-derived metabolite of arachidonic acid, has emerged as a critical signaling molecule in the pathophysiology of numerous cardiovascular and metabolic diseases.[1][2][3] It is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone, renal function, and blood pressure.[1][4][5] Dysregulation of 20-HETE production and signaling is implicated in hypertension, endothelial dysfunction, insulin resistance, and the progression of certain cancers.[2][6][7] This has led to the development of pharmacological agents that can modulate the 20-HETE pathway, with 20-HETE antagonists showing significant therapeutic promise.

This technical guide provides a comprehensive overview of 20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate), a novel, water-soluble antagonist of 20-HETE.[1][7] We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals actively investigating the therapeutic potential of targeting the 20-HETE signaling cascade.

Mechanism of Action: Targeting the 20-HETE/GPR75 Signaling Axis

20-HETE exerts its diverse biological effects primarily through the G-protein coupled receptor 75 (GPR75).[8][9][10] The binding of 20-HETE to GPR75 initiates a cascade of intracellular signaling events that vary depending on the cell type. This compound functions as a competitive antagonist at the GPR75 receptor, effectively blocking the downstream signaling initiated by 20-HETE.[11]

In vascular smooth muscle cells (VSMCs), 20-HETE-mediated activation of GPR75 leads to vasoconstriction. This is achieved through the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase, which ultimately inhibit the large-conductance calcium-activated potassium (BKCa) channels, leading to cell depolarization and calcium influx.[10][12][13]

In endothelial cells, the 20-HETE/GPR75 pathway activation results in endothelial dysfunction. This involves the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK and IKKβ/NF-κB signaling pathways.[8][14][15] A critical consequence of this is the upregulation of angiotensin-converting enzyme (ACE) expression, which contributes to local angiotensin II production and further exacerbates vasoconstriction and vascular inflammation.[8][16] Furthermore, 20-HETE can uncouple endothelial nitric oxide synthase (eNOS), reducing nitric oxide (NO) bioavailability and increasing superoxide production, which are hallmarks of endothelial dysfunction.[1][13]

This compound, by blocking the initial interaction between 20-HETE and GPR75, prevents the activation of these downstream signaling cascades, thereby mitigating the pathological effects of elevated 20-HETE levels.

Data Presentation: Efficacy of this compound in Preclinical Models

Numerous preclinical studies have demonstrated the therapeutic potential of this compound in various disease models. The following tables summarize the key quantitative data from these investigations.

| Animal Model | Treatment | Effect on Blood Pressure | Reference |

| Cyp4a14 Knockout (KO) Male Mice (20-HETE-dependent hypertension) | This compound (10mg/kg/day in drinking water for 10 days) | Normalized blood pressure (124±1 mmHg vs. 153±2 mmHg in untreated) | [17] |

| Doxycycline (DOX)-induced Cyp4a12 Transgenic Mice on High-Fat Diet (HFD) | This compound | Significantly reduced systolic blood pressure (118.34±5.4 mmHg vs. 153.4±5.11 mmHg) | [6] |

| Streptozotocin (STZ)-induced Diabetic Cyp4a14KO Mice | This compound (10 mg/kg/day in drinking water) | Lowered blood pressure | [18] |

| Parameter | Animal Model/Cell Type | Treatment | Effect | Reference |

| Vascular Reactivity to Phenylephrine | Cyp4a14 KO Male Mice Renal Microvessels | This compound | Decreased by 7-fold (EC50: 1.58±0.23 µM vs 0.22±0.03 µM) | [17] |

| Urine Output | Cyp4a14 KO Male Mice | This compound | Increased (1.25±0.04 mL vs. 1.06±0.04 mL) | [17] |

| Urinary Sodium Excretion | Cyp4a14 KO Male Mice | This compound | Increased (12.33±0.44 vs. 8.33±0.63 µmol/gr BW/24Hrs) | [17] |

| Weight Gain | DOX-induced Cyp4a12 Transgenic Mice on HFD | This compound | Significantly attenuated weight gain | [6] |

| Fasting Glucose | DOX-induced Cyp4a12 Transgenic Mice on HFD | This compound | Prevented hyperglycemia (104.2±9.2 mg/dl vs 144.0±3.5 mg/dl) | [6] |

| Insulin Receptor (IR) Phosphorylation (Tyr-972) | Liver, Skeletal Muscle, Adipose Tissue from DOX+HFD Cyp4a12tg mice | This compound | Prevented the decrease in IR phosphorylation | [6] |

| Coronary Collateral Growth (CCG) | Metabolic Syndrome Rat Model | This compound | Restored CCG after ischemic injury | [11][19] |

| Phenylephrine-induced Contraction | Rat Renal Interlobar Arteries | This compound | Significantly reduced | [18][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

In Vivo Blood Pressure Measurement in Mice (Tail-Cuff Method)

Objective: To non-invasively measure systolic and diastolic blood pressure in conscious mice.

Materials:

-

CODA™ tail-cuff blood pressure system (Kent Scientific) or equivalent

-

Mouse restrainers of appropriate size

-

Warming platform

-

Infrared thermometer

Protocol:

-

Acclimation: Acclimate the mice to the restraint and measurement procedure for at least 3-5 consecutive days prior to data collection. This minimizes stress-induced artifacts in blood pressure readings.[1][2]

-

Preparation: Turn on the warming platform to maintain the mouse's body temperature between 32-35°C, which is crucial for detecting the tail pulse.[8][12]

-

Restraint: Gently guide the mouse into an appropriately sized restrainer. Secure the end-piece to prevent the mouse from turning around, ensuring the tail is accessible.[12]

-

Cuff Placement: Place the occlusion cuff at the base of the tail, followed by the volume pressure recording (VPR) cuff placed distally to the occlusion cuff.[1]

-

Measurement:

-

Allow the mouse to acclimate within the restrainer on the warming platform for 5-10 minutes before initiating measurements.[1]

-

The system automatically inflates the occlusion cuff to a preset pressure (e.g., 250 mmHg) and then gradually deflates it.[8]

-

The VPR cuff detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.[17]

-

Perform a set number of cycles (e.g., 20 cycles), with the initial cycles often discarded as acclimation cycles.[12]

-

-

Data Analysis: The software provides readings for systolic, diastolic, and mean arterial pressure, as well as heart rate. Average the values from the accepted cycles for each mouse.

Ex Vivo Vascular Reactivity Assessment (Wire Myography)

Objective: To measure the contractile and relaxant responses of isolated small arteries to pharmacological agents.

Materials:

-

Wire myograph system (e.g., DMT)

-

Dissecting microscope

-

Fine dissecting tools (forceps, scissors)

-

Petri dish with ice-cold physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2

-

High-potassium PSS (KPSS) for viability testing

-

Pharmacological agents (e.g., phenylephrine, acetylcholine, this compound)

Protocol:

-

Vessel Isolation:

-

Mounting:

-

Mount the arterial ring on two fine wires in the myograph chamber filled with aerated PSS at 37°C.[21]

-

-

Equilibration and Normalization:

-

Viability and Endothelial Integrity Check:

-

Experimentation:

-

After washing and re-equilibration, pre-incubate the vessel with this compound or vehicle for a specified period.

-

Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., phenylephrine) to assess the effect of this compound on vascular contractility.[17]

-

Alternatively, pre-constrict the vessel and generate a concentration-response curve to a vasodilator to assess the effect of this compound on relaxation.

-

-

Data Analysis: Construct concentration-response curves and calculate parameters such as EC50 (effective concentration for 50% of maximal response) and maximal response (Emax).

Induction of Diabetes in Mice with Streptozotocin (STZ)

Objective: To induce a model of type 1 diabetes in mice to study the effects of this compound on diabetic complications.

Materials:

-

Streptozotocin (STZ)

-

Cold sodium citrate buffer (pH 4.5)

-

Syringes and needles

-

Glucometer and test strips

-

10% sucrose water

Protocol:

-

Preparation:

-

Induction:

-

Post-Injection Care:

-

Confirmation of Diabetes:

-

Measure blood glucose levels from the tail vein 2-3 days after the final STZ injection and then periodically.

-

Mice with blood glucose levels consistently above a certain threshold (e.g., 250-300 mg/dL) are considered diabetic.[24]

-

-

This compound Treatment:

-

Once diabetes is confirmed, this compound treatment can be initiated, for example, by adding it to the drinking water at the desired concentration.[18]

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: 20-HETE signaling pathways and the antagonistic action of this compound.

Caption: Experimental workflow for assessing vascular reactivity using wire myography.

Caption: Logical workflow for evaluating this compound in a hypertension animal model.

Conclusion

This compound represents a promising pharmacological tool and potential therapeutic agent for a range of diseases underpinned by the overactivity of the 20-HETE signaling pathway. Its water solubility and oral activity make it particularly attractive for in vivo studies and potential clinical development.[1][7] The data summarized herein provide a strong rationale for its further investigation as an antagonist of the 20-HETE/GPR75 axis. The detailed experimental protocols and visual aids in this guide are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential of this compound and other 20-HETE antagonists. As research in this field continues to evolve, a deeper understanding of the nuanced roles of 20-HETE in health and disease will undoubtedly pave the way for novel and effective therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. dmt.dk [dmt.dk]

- 4. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. Androgen-Sensitive Hypertension Associates with Upregulated Vascular CYP4A12–20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR75: Advances, Challenges in Deorphanization, and Potential as a Novel Drug Target for Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. U Michigan - Tail Cuff Blood Pressure Determination [protocols.io]

- 13. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 14. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. touroscholar.touro.edu [touroscholar.touro.edu]

- 16. 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diacomp.org [diacomp.org]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

- 21. youtube.com [youtube.com]

- 22. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]

- 23. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 24. ndineuroscience.com [ndineuroscience.com]

An In-depth Technical Guide on the Biological Functions of 20-HETE and 20-SOLA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of 20-hydroxyeicosatetraenoic acid (20-HETE) and its water-soluble antagonist, 2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate (20-SOLA). This document details their roles in key physiological and pathophysiological processes, summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and illustrates the core signaling pathways.

Core Biological Functions of 20-HETE

20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent signaling molecule with a wide range of effects on the vascular system and other tissues.

Vascular Tone and Blood Pressure Regulation

20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microcirculation.[1] It contributes to the regulation of blood pressure by increasing vascular resistance.[2] This vasoconstrictor effect is achieved through multiple mechanisms, including the inhibition of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells (VSMCs), leading to depolarization and calcium influx.[1] Elevations in vascular 20-HETE production are associated with several models of hypertension.[2][3] Conversely, deficiencies in renal 20-HETE can lead to sodium retention and salt-sensitive hypertension.

Endothelial Function

20-HETE can promote endothelial dysfunction. It achieves this by uncoupling endothelial nitric oxide synthase (eNOS), which reduces the bioavailability of the vasodilator nitric oxide (NO) and increases the production of superoxide.[2][4] This oxidative stress contributes to the pathophysiology of various cardiovascular diseases. 20-HETE also stimulates the expression of angiotensin-converting enzyme (ACE) in endothelial cells, further promoting vasoconstriction and hypertension.[5]

Angiogenesis

20-HETE has a pro-angiogenic role, stimulating the proliferation, migration, and tube formation of endothelial cells.[1] It mediates these effects in part by increasing the production of reactive oxygen species (ROS), which in turn stimulates the synthesis of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α).[1]

Inflammation

20-HETE is involved in inflammatory processes. It can stimulate the production of pro-inflammatory cytokines and the expression of adhesion molecules, contributing to vascular inflammation.[5]

Biological Functions of this compound

This compound is a water-soluble antagonist of 20-HETE.[5][6] It is a valuable research tool and a potential therapeutic agent for conditions associated with elevated 20-HETE levels.

Antagonism of 20-HETE's Vascular Effects

This compound effectively blocks the vasoconstrictor and pro-hypertensive effects of 20-HETE.[5][7] Administration of this compound has been shown to normalize blood pressure in animal models of 20-HETE-dependent hypertension.[5][7] It also improves endothelial function and restores coronary collateral growth after ischemic injury by preventing 20-HETE-induced endothelial dysfunction and apoptosis.[1][6]

Renal Effects

In the kidney, 20-HETE can have dual roles. While it can inhibit sodium transport, contributing to natriuresis, in some hypertensive models, it exhibits an anti-natriuretic effect.[7] this compound has been shown to elicit natriuresis and increase urine output in a mouse model of 20-HETE-dependent hypertension, contributing to its blood pressure-lowering effect.[7]

Metabolic Effects

Recent studies have implicated 20-HETE in the development of insulin resistance.[2] In animal models of diet-induced obesity, this compound administration has been shown to attenuate weight gain and prevent the development of hyperglycemia and impaired glucose metabolism, suggesting a role for 20-HETE in metabolic dysfunction.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies on the effects of 20-HETE and this compound.

Table 1: Effects of 20-HETE on Vascular and Renal Parameters

| Parameter | Animal Model | 20-HETE Concentration/Level | Effect | Reference(s) |

| Blood Pressure | Spontaneously Hypertensive Rat (SHR) | Elevated | Increased | [2] |

| Blood Pressure | Androgen-Induced Hypertensive Rats | Elevated | Increased | [2] |

| Cerebral Blood Flow | Rat | Inhibition of synthesis | Impaired autoregulation | [1] |

| Renal Blood Flow | Rat | Inhibition of synthesis | Impaired autoregulation | [1] |

| Endothelial Dysfunction | Hypertensive animal models | Elevated | Increased | [4] |

| Angiogenesis (in vivo) | Mouse | 10 µg in Matrigel plug | Significantly induced | [8] |

Table 2: Effects of this compound on Pathophysiological Parameters

| Parameter | Animal Model | This compound Dosage | Effect | Reference(s) |

| Blood Pressure | Cyp4a14 Knockout Mice (hypertensive) | 10 mg/kg/day in drinking water | Normalized blood pressure | [5][7] |

| Vascular Reactivity to Phenylephrine | Cyp4a14 Knockout Mice | 10 mg/kg/day in drinking water | Decreased by 7-fold (EC50: 1.58 vs 0.22 µM) | [7] |

| Urine Output | Cyp4a14 Knockout Mice | 10 mg/kg/day in drinking water | Increased (1.25 vs 1.06 mL) | [7] |

| Urinary Sodium Excretion | Cyp4a14 Knockout Mice | 10 mg/kg/day in drinking water | Increased (12.33 vs 8.33 µmol/gr BW/24Hrs) | [7] |

| Body Weight Gain (High-Fat Diet) | Cyp4a12 Transgenic Mice | 10 mg/kg/day in drinking water | Significantly attenuated | [2] |

| Plasma Insulin Levels (High-Fat Diet) | Cyp4a12 Transgenic Mice | 10 mg/kg/day in drinking water | Lowered (0.71 vs ~3.5 ng/ml) | [2] |

| Myocardial Infarct Size | Rat | Administered at reperfusion | Significantly decreased | |

| Coronary Collateral Growth | Metabolic Syndrome Rat | Administered post-ischemia | Restored |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological functions of 20-HETE and this compound.

Measurement of 20-HETE Levels by LC-MS/MS

Objective: To quantify the concentration of 20-HETE in biological samples (e.g., plasma, urine, tissue homogenates).

Principle: Liquid chromatography (LC) separates 20-HETE from other lipids and matrix components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

General Protocol:

-

Sample Preparation:

-

Add an internal standard (e.g., deuterated 20-HETE) to the sample for accurate quantification.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate lipids and remove interfering substances.

-

Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile, methanol).

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 20-HETE and the internal standard using Multiple Reaction Monitoring (MRM).

-

Assessment of Vascular Reactivity using Pressure Myography

Objective: To determine the effect of 20-HETE or this compound on the contractility of isolated small arteries.

Principle: A small arterial segment is mounted on two cannulas in a chamber filled with physiological salt solution (PSS). The vessel is pressurized to a specific level, and changes in its diameter in response to pharmacological agents are measured.

General Protocol:

-

Vessel Isolation and Mounting:

-

Dissect a resistance artery (e.g., mesenteric or renal artery) from a euthanized animal and place it in cold PSS.

-

Carefully mount a 2-3 mm segment of the artery onto two glass cannulas in the myograph chamber.

-

-

Equilibration and Viability Check:

-

Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate at 37°C while being superfused with aerated PSS.

-

Assess vessel viability by constricting it with a high potassium solution (e.g., 60 mM KCl).

-

-

Experimental Procedure:

-

Pre-constrict the vessel with an agonist like phenylephrine.

-

Add cumulative concentrations of 20-HETE or this compound to the bath and record the changes in vessel diameter.

-

To test vasodilator responses, pre-constrict the vessel and then add a vasodilator like acetylcholine.

-

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To assess the pro-angiogenic effects of 20-HETE in vivo.

Principle: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic substance (e.g., 20-HETE) and injected subcutaneously into mice. The gel solidifies, and host endothelial cells invade the plug to form new blood vessels.

General Protocol:

-

Preparation of Matrigel Mixture:

-

Thaw Matrigel on ice.

-

Mix the liquid Matrigel with 20-HETE at the desired concentration. A control group should receive Matrigel with the vehicle.

-

-

Subcutaneous Injection:

-

Inject the Matrigel mixture subcutaneously into the flank of the mice using a pre-chilled syringe.

-

-

Plug Excision and Analysis:

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plug as an index of blood vessel formation.

-

Immunohistochemical staining of the plug sections for endothelial cell markers (e.g., CD31) to visualize and quantify new blood vessels.[5]

-

-

In Vivo Administration of this compound

Objective: To investigate the effects of this compound in animal models.

Methods:

-

Administration in Drinking Water:

-

Oral Gavage:

-

Dissolve or suspend this compound in a suitable vehicle (e.g., water, saline).

-

Administer a specific volume of the solution directly into the stomach of the animal using a gavage needle.

-

This method allows for precise dosing at specific time points.

-

Signaling Pathways and Visualizations

20-HETE Signaling in Vascular Smooth Muscle Cells (VSMCs)

20-HETE mediates its vasoconstrictor effects in VSMCs primarily through the G-protein coupled receptor GPR75.[6] Activation of GPR75 leads to a cascade of intracellular events that increase intracellular calcium concentration and sensitize the contractile machinery.

Caption: 20-HETE signaling in vascular smooth muscle cells.

20-HETE Signaling in Endothelial Cells

In endothelial cells, 20-HETE, acting through GPR75, promotes endothelial dysfunction by activating signaling cascades that lead to increased oxidative stress and reduced nitric oxide bioavailability.

Caption: 20-HETE signaling in endothelial cells.

Experimental Workflow for Assessing Vascular Reactivity

The following diagram illustrates a typical workflow for a pressure myography experiment to assess the effects of 20-HETE and this compound.

Caption: Workflow for pressure myography experiment.

This guide provides a foundational understanding of the biological roles of 20-HETE and this compound. Further research into their complex signaling interactions and therapeutic potential is ongoing and promises to yield new insights into the treatment of cardiovascular and metabolic diseases.

References

- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE Interferes with Insulin Signaling and Contributes to Obesity-Driven Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. touroscholar.touro.edu [touroscholar.touro.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

20-SOLA: A Novel Antagonist in Vascular Pathophysiology - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular pathophysiology encompasses a wide range of disorders characterized by alterations in the structure and function of blood vessels, contributing significantly to cardiovascular diseases such as hypertension, atherosclerosis, and stroke. A key player in the intricate signaling cascades governing vascular tone and inflammation is 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory lipid metabolite of arachidonic acid. Elevated levels of 20-HETE are associated with endothelial dysfunction, increased vascular smooth muscle contraction, and the promotion of angiogenesis.[1] This has led to the development of therapeutic strategies aimed at mitigating its effects. 20-SOLA, a water-soluble antagonist of 20-HETE, has emerged as a promising tool to counteract the detrimental vascular effects of 20-HETE. This technical guide provides an in-depth overview of the role of this compound in vascular pathophysiology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

The Role of 20-HETE in Vascular Pathophysiology

To comprehend the significance of this compound, it is imperative to first understand the multifaceted role of its target, 20-HETE. Produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families, 20-HETE exerts its effects on various vascular cell types, including endothelial and smooth muscle cells.[2]

Key Pathophysiological Roles of 20-HETE:

-

Vasoconstriction: 20-HETE is a potent constrictor of renal and cerebral arteries, contributing to the regulation of blood pressure.[1] It sensitizes vascular smooth muscle cells to various constrictor stimuli.[3]

-

Endothelial Dysfunction: 20-HETE promotes endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased production of reactive oxygen species (ROS).[4]

-

Vascular Inflammation: It stimulates the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells, promoting vascular inflammation.[3][5]

-

Angiogenesis: 20-HETE is an initiator of angiogenesis, the formation of new blood vessels, a process implicated in both physiological and pathological conditions.[3]

-

Vascular Remodeling: 20-HETE contributes to androgen-induced vascular remodeling, independent of its effects on blood pressure.[3]

This compound: A Potent 20-HETE Antagonist

This compound is a synthetic, water-soluble compound designed to antagonize the actions of 20-HETE.[6][7] Its water solubility provides a significant advantage for in vivo studies, allowing for administration in drinking water.[6][7] As a competitive antagonist, this compound blocks the binding of 20-HETE to its receptor, thereby reversing its downstream pathological effects.[5]

Quantitative Data on the Vascular Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on vascular parameters.

| Parameter | Animal Model | Treatment | Results | Reference |

| Systolic Blood Pressure | Cyp4a14 Knockout Male Mice (20-HETE-dependent hypertension) | This compound (10mg/kg/day in drinking water for 10 days) | Normalized blood pressure from 153±2 mmHg to 124±1 mmHg. | [6][7] |

| Doxycycline-induced Cyp4a12 transgenic mice on a high-fat diet | This compound administration | Significantly reduced systolic blood pressure from 153±5.11 mmHg to 118.34±5.4 mmHg. | [7] | |

| Vascular Reactivity to Phenylephrine | Cyp4a14 Knockout Male Mice | This compound | Decreased vascular reactivity in renal microvessels by 7-fold (EC50: 1.58±0.23 μM vs 0.22±0.03 μM in untreated). | [6][7] |

| Coronary Collateral Growth (CCG) | JCR Rat (Metabolic Syndrome Model) with repetitive ischemia | This compound | Completely restored CCG (collateral flow was 86±1% of that in the normal zone vs. 21±2% in untreated JCR rats). | [8] |

Table 1: In Vivo Effects of this compound on Vascular Function.

| Parameter | Cell Type/Tissue | Treatment | Results | Reference |

| Oxygen Consumption | Doxycycline-induced Cyp4a12 transgenic mice on a high-fat diet | This compound | Prevented the high-fat diet-mediated decrease in oxygen consumption (69.84±1.82 vs 50.17±2.9 ml/min/kg in untreated). | [7] |

| Body Weight Gain | Doxycycline-induced Cyp4a12 transgenic mice on a high-fat diet | This compound | Significantly attenuated weight gain (11.37±1.78 g vs. 20.63±2.9 g in untreated). | [7] |

Table 2: Metabolic Effects of this compound with Vascular Implications.

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound lies in its ability to modulate the signaling pathways dysregulated by 20-HETE. By antagonizing the 20-HETE receptor, this compound effectively reverses the downstream signaling cascades that lead to vascular pathophysiology.

Endothelial Cell Signaling

In endothelial cells, 20-HETE promotes dysfunction by uncoupling eNOS, leading to decreased NO production and increased superoxide generation.[4] This is a critical event in the pathogenesis of hypertension and atherosclerosis. This compound, by blocking 20-HETE, is expected to restore eNOS coupling, thereby improving NO bioavailability and reducing oxidative stress.

Vascular Smooth Muscle Cell Signaling

In vascular smooth muscle cells (VSMCs), 20-HETE promotes contraction and proliferation through various signaling pathways, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase.[5] By inhibiting 20-HETE's action, this compound is expected to attenuate these signaling events, leading to vasodilation and reduced VSMC growth.

Angiogenesis Signaling

20-HETE promotes angiogenesis through the induction of reactive oxygen species (ROS), which in turn activates signaling pathways involving vascular endothelial growth factor (VEGF) and its receptor (VEGFR2).[3] this compound's anti-angiogenic potential would stem from its ability to disrupt this cascade.

Experimental Protocols for Studying this compound's Vascular Effects

The following sections outline generalized experimental methodologies that can be employed to investigate the vascular effects of this compound.

In Vivo Animal Studies

Objective: To assess the effect of this compound on blood pressure and vascular reactivity in a hypertensive animal model.

Animal Model: Cyp4a14 knockout mice, which exhibit 20-HETE-dependent hypertension, are a suitable model.[6][7]

Experimental Workflow:

Protocol:

-

Animal Acclimatization: House Cyp4a14 knockout male mice under standard laboratory conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly assign mice to a control group (receiving regular drinking water) and a this compound treatment group.

-

This compound Administration: Prepare a solution of this compound in drinking water to achieve a daily dose of 10 mg/kg. Provide this solution to the treatment group for a period of 10 days.[6][7]

-

Blood Pressure Measurement: Measure systolic blood pressure in both groups at baseline and at regular intervals throughout the treatment period using a non-invasive tail-cuff method.

-

Vessel Isolation: At the end of the treatment period, euthanize the mice and carefully dissect the renal microvessels.

-

Vascular Reactivity Assessment: Mount the isolated vessels in a wire myograph system. Construct cumulative concentration-response curves to the vasoconstrictor phenylephrine to assess vascular reactivity.

-

Data Analysis: Calculate the EC50 values for phenylephrine-induced contraction and compare the blood pressure measurements between the control and this compound treated groups using appropriate statistical tests.

In Vitro Endothelial Cell Studies

Objective: To investigate the effect of this compound on 20-HETE-induced endothelial dysfunction.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function.

Protocol:

-

Cell Culture: Culture HUVECs in appropriate endothelial growth medium until they reach confluence.

-

Experimental Groups: Divide the cells into the following treatment groups:

-

Control (vehicle)

-

20-HETE

-

This compound

-

20-HETE + this compound

-

-

Treatment: Incubate the cells with the respective treatments for a specified period.

-

Assessment of Endothelial Function:

-

eNOS Activity: Measure eNOS activation by quantifying the phosphorylation of eNOS at Ser1177 and its dissociation from HSP90 using Western blotting and immunoprecipitation.

-

NO Production: Quantify nitric oxide production using a Griess assay or a fluorescent NO probe.

-

ROS Production: Measure intracellular reactive oxygen species levels using fluorescent probes such as dihydroethidium (DHE).

-

In Vitro Vascular Smooth Muscle Cell Studies

Objective: To determine the effect of this compound on 20-HETE-induced vascular smooth muscle cell contraction and proliferation.

Cell Culture: Primary vascular smooth muscle cells isolated from rodent aortas are a suitable model.

Protocol:

-

Cell Culture: Culture VSMCs in appropriate growth medium.

-

Contraction Assay: Embed VSMCs in a collagen gel and measure the change in gel diameter after treatment with 20-HETE in the presence or absence of this compound.

-

Proliferation Assay: Seed VSMCs in multi-well plates and assess cell proliferation using a BrdU incorporation assay or by direct cell counting after treatment with 20-HETE with and without this compound.

-

Signaling Pathway Analysis: Analyze the phosphorylation status of key signaling molecules such as MAPK and Akt using Western blotting to elucidate the intracellular mechanisms.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of 20-HETE in vascular pathophysiology and holds potential as a therapeutic agent for cardiovascular diseases characterized by elevated 20-HETE levels. Its ability to reverse 20-HETE-induced endothelial dysfunction, vascular smooth muscle contraction, and inflammation underscores its potential to restore vascular homeostasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this compound in the context of vascular disease. Further research, including dose-response studies and investigations in various animal models of cardiovascular disease, will be crucial in translating the promising preclinical findings of this compound into clinical practice.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ibidi.com [ibidi.com]

- 3. researchgate.net [researchgate.net]

- 4. cellbiologics.com [cellbiologics.com]

- 5. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels | Springer Nature Experiments [experiments.springernature.com]

- 7. 20-HETE Interferes with Insulin Signaling and Contributes to Obesity-Driven Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

20-SOLA: A Comprehensive Technical Guide to its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-SOLA is a novel, water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent bioactive eicosanoid.[1][2] 20-HETE, a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes, is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes.[3][4] It exerts its effects primarily through the G-protein coupled receptor GPR75, initiating a cascade of downstream signaling events.[1][3][5] This technical guide provides an in-depth exploration of the downstream effects of this compound, focusing on its mechanism of action as a 20-HETE antagonist, its impact on key signaling pathways, and its therapeutic potential in various disease models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and its therapeutic applications.

Core Mechanism of Action

This compound functions as a competitive antagonist at the 20-HETE receptor, GPR75.[6] By blocking the binding of 20-HETE to this receptor, this compound effectively inhibits the initiation of downstream signaling cascades that are responsible for the diverse biological activities of 20-HETE. These activities include the regulation of vascular tone, inflammation, insulin signaling, and renal function.[3][5][7]

Downstream Effects of this compound Administration

The administration of this compound has been shown to elicit a range of significant physiological effects, primarily through its antagonism of 20-HETE. These effects have been observed in various preclinical models, highlighting the therapeutic potential of this compound in cardiovascular and metabolic diseases.

Cardiovascular Effects

This compound demonstrates profound effects on the cardiovascular system, primarily by counteracting the vasoconstrictive and pro-inflammatory actions of 20-HETE.

-

Reduction of Blood Pressure: this compound has been shown to lower blood pressure in hypertensive animal models.[1][3] This effect is attributed to its ability to block 20-HETE-mediated vasoconstriction and reduce vascular reactivity to pressor agents like phenylephrine.[1][8]

-

Improved Endothelial Function: 20-HETE is known to cause endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing the production of reactive oxygen species (ROS).[3] By antagonizing 20-HETE, this compound helps to restore endothelial function and promote vasodilation.

-

Cardioprotective Effects: In models of myocardial infarction, treatment with this compound has been shown to reduce infarct size and preserve left ventricular function.[9] This cardioprotective effect is associated with a decrease in ROS production and the preservation of myocyte morphology.[9] Furthermore, this compound facilitates the restoration of coronary collateral growth after ischemic injury.[1][2][7]

Metabolic Effects

This compound has emerged as a promising agent for the management of metabolic disorders, particularly those associated with insulin resistance.

-

Improved Insulin Sensitivity: 20-HETE has been demonstrated to interfere with insulin signaling, leading to insulin resistance.[5] this compound has been shown to prevent the high-fat diet-induced inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1) and the subsequent decrease in IRS-1 levels, thereby improving insulin signaling.[5]

-

Attenuation of Weight Gain: In diet-induced obesity models, this compound has been observed to significantly attenuate weight gain.[1][2]

Renal Effects

This compound also exerts significant effects on renal function, primarily by modulating sodium and water balance.

-

Natriuresis and Diuresis: 20-HETE has an anti-natriuretic effect in the kidneys.[8][10] this compound has been shown to elicit natriuresis (increased sodium excretion) and diuresis (increased urine output), contributing to its blood pressure-lowering effects.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Blood Pressure and Body Weight

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change with this compound | Reference |

| Systolic Blood Pressure | Cyp4a14 Knockout Mice | 124 ± 1 mmHg (Day 10) | 153 ± 2 mmHg | 19% decrease | [8] |

| Body Weight Gain | Doxycycline + High-Fat Diet-fed Cyp4a12tg Mice | 11.37 ± 1.78 g | 20.63 ± 2.9 g | 45% decrease | [11] |

| Oxygen Consumption | Doxycycline + High-Fat Diet-fed Cyp4a12tg Mice | 69.84 ± 1.82 ml/min/kg | 50.17 ± 2.9 ml/min/kg | 39% increase | [11] |

Table 2: Effects of this compound on Renal Function

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change with this compound | Reference |

| Urine Output | Cyp4a14 Knockout Mice | 1.25 ± 0.04 mL/24h | 1.06 ± 0.04 mL/24h | 18% increase | [8][10] |

| Urinary Sodium Excretion | Cyp4a14 Knockout Mice | 12.33 ± 0.44 µmol/g BW/24h | 8.33 ± 0.63 µmol/g BW/24h | 48% increase | [8][10] |

Table 3: Effects of this compound on Vascular Reactivity

| Parameter | Animal Model | Treatment Group (EC50) | Control Group (EC50) | Fold Change with this compound | Reference |

| Phenylephrine-induced Contraction (Renal Microvessels) | Cyp4a14 Knockout Mice | 1.58 ± 0.23 µM | 0.22 ± 0.03 µM | 7.2-fold increase (desensitization) | [8][10] |

Table 4: Effects of this compound on Insulin Signaling

| Parameter | Tissue | Treatment Group (% of Control) | Control Group (% of Control) | Effect of this compound | Reference |

| p-IR-Tyr-972 / Total IR | Skeletal Muscle | Attenuated HFD-mediated decrease | 40% reduction with HFD+DOX | Prevents decrease in phosphorylation | [11] |

| p-IR-Tyr-972 / Total IR | Adipose Tissue | Attenuated HFD-mediated decrease | 70% reduction with HFD+DOX | Prevents decrease in phosphorylation | [11] |

| p-IR-Tyr-972 / Total IR | Liver | Attenuated HFD-mediated decrease | 60% reduction with HFD+DOX | Prevents decrease in phosphorylation | [11] |

| p-IRS-1-Ser-307 / Total IRS-1 | Skeletal Muscle, Adipose Tissue, Liver | Prevented HFD-induced increase | 3- to 4-fold increase with HFD+DOX | Prevents inhibitory phosphorylation | [5] |

Signaling Pathways Modulated by this compound

As an antagonist of 20-HETE, this compound modulates several critical intracellular signaling pathways. The following diagrams illustrate the key pathways affected by 20-HETE, which are consequently inhibited by this compound.

Caption: 20-HETE activates GPR75, leading to downstream signaling cascades.

Caption: 20-HETE impairs insulin signaling via ERK-mediated IRS-1 phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's downstream effects.

Assessment of Vascular Reactivity to Phenylephrine

Objective: To determine the effect of this compound on the contractile response of isolated blood vessels to the α1-adrenergic agonist phenylephrine.

Materials:

-

Isolated arterial rings (e.g., renal or mesenteric arteries)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

-

Phenylephrine hydrochloride

-

This compound

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Isolate arterial segments and cut into 2-3 mm rings.

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM).

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the rings with either vehicle (control) or this compound at the desired concentration for 30 minutes.

-

Construct a cumulative concentration-response curve to phenylephrine by adding increasing concentrations of the agonist to the organ bath.

-

Record the contractile force generated at each concentration.

-

Analyze the data to determine the EC50 (concentration producing 50% of the maximal response) and the maximal contraction for each group.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To quantify the phosphorylation status and total protein levels of key components of the insulin signaling pathway (e.g., IR, IRS-1, Akt) in response to this compound treatment.

Materials:

-

Tissue or cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize tissue or lyse cells in appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Reactive Oxygen Species (ROS) Production

Objective: To assess the effect of this compound on intracellular ROS levels.

Materials:

-

Cultured cells (e.g., endothelial cells, cardiomyocytes)

-

Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probes

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Plate cells in a suitable format (e.g., chamber slides, 96-well plates).

-

Treat the cells with vehicle, 20-HETE, or this compound for the desired time.

-

Wash the cells with PBS.

-

Load the cells with DHE (for superoxide detection) or DCFH-DA (for general ROS detection) by incubating them in a solution containing the probe for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths (DHE: ~518/606 nm; DCF: ~485/535 nm).

-

Quantify the fluorescence intensity and compare the levels between different treatment groups.

Assessment of Myocardial Infarct Size by TTC Staining

Objective: To determine the extent of myocardial infarction in an in vivo model and assess the protective effect of this compound.

Materials:

-

Excised heart tissue

-

1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer (pH 7.4)

-

10% neutral buffered formalin

-

Digital camera and image analysis software

Procedure:

-

Following the experimental period (e.g., ischemia-reperfusion), excise the heart.

-

Slice the ventricles transversely into 2-3 mm thick sections.

-

Incubate the heart slices in 1% TTC solution at 37°C for 20-30 minutes. Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.

-

Fix the stained slices in 10% formalin.

-

Acquire digital images of both sides of each slice.

-

Using image analysis software, trace the borders of the infarcted area (pale) and the total left ventricular area for each slice.

-

Calculate the infarct size as a percentage of the total left ventricular area for each slice and for the entire heart.

Conclusion

This compound, as a potent and specific antagonist of 20-HETE, demonstrates significant therapeutic potential in a range of cardiovascular and metabolic diseases. Its ability to lower blood pressure, improve endothelial function, enhance insulin sensitivity, and protect against myocardial injury underscores the critical role of the 20-HETE/GPR75 signaling axis in these pathologies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the downstream effects of this compound and its development as a novel therapeutic agent. The continued investigation of this compound and its mechanism of action will undoubtedly pave the way for new treatment strategies for some of the most prevalent and challenging diseases facing modern medicine.

References

- 1. G Protein-Coupled Receptor 75 (GPR75) As a Novel Molecule for Targeted Therapy of Cancer and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 3. GPR75: A Newly Identified Receptor for Targeted Intervention in the Treatment of Obesity and Metabolic Syndrome. [vivo.weill.cornell.edu]

- 4. 20-HETE increases Superoxide production and activates NADPH Oxidase in Pulmonary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 20-HETE increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]

- 11. 20-HETE Interferes with Insulin Signaling and Contributes to Obesity-Driven Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 20-SOLA in Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a primary risk factor for cardiovascular disease, affecting a significant portion of the global population. The eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) has been identified as a key signaling molecule in the pathophysiology of hypertension. It exerts its effects through various mechanisms, including promoting vasoconstriction, endothelial dysfunction, and renal sodium retention. Consequently, antagonism of 20-HETE signaling presents a promising therapeutic strategy for the management of hypertension. 20-SOLA is a water-soluble antagonist of the 20-HETE receptor, GPR75. This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its effects on blood pressure and the underlying physiological and molecular mechanisms.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in hypertensive animal models.

Table 1: Effect of this compound on Blood Pressure in Cyp4a14 Knockout Male Mice

| Treatment Group | Duration of Treatment (days) | Systolic Blood Pressure (mmHg) |

| Untreated Cyp4a14 KO | 0 | 153 ± 2 |

| This compound (10 mg/kg/day) | 4 | 146 ± 1 |

| This compound (10 mg/kg/day) | 10 | 124 ± 1 |

Data from a study on Cyp4a14 knockout (KO) male mice, a model of 20-HETE-dependent hypertension.[1][2]

Table 2: Effects of this compound on Renal Function in Cyp4a14 Knockout Male Mice

| Parameter | Untreated Cyp4a14 KO | This compound-Treated Cyp4a14 KO |

| Urine Output (mL/24h) | 1.06 ± 0.04 | 1.25 ± 0.04 |

| Urinary Sodium Excretion (μmol/g BW/24h) | 8.33 ± 0.63 | 12.33 ± 0.44 |

| Renal Perfusion | Decreased | Normalized |

| Glomerular Filtration Rate (GFR) | Reduced | Normalized |

Data obtained after 10 days of treatment with this compound (10 mg/kg/day).[1][2][3][4]

Table 3: Effect of this compound on Vascular Reactivity in Cyp4a14 Knockout Male Mice

| Vessel Type | Treatment | EC50 for Phenylephrine (μM) |

| Renal Microvessels | Untreated | 0.22 ± 0.03 |

| Renal Microvessels | This compound | 1.58 ± 0.23 |

EC50 represents the concentration of phenylephrine required to produce 50% of the maximal contractile response. A higher EC50 indicates decreased vascular reactivity.[1][2]

Experimental Protocols

Animal Model and this compound Administration

-

Animal Model: Cyp4a14 knockout (KO) male mice are utilized as a model of androgen-driven, 20-HETE-dependent hypertension. These mice exhibit elevated levels of 20-HETE and consequently, high blood pressure.[3][4]

-

This compound Administration: this compound is administered to the mice at a dose of 10 mg/kg/day dissolved in their drinking water.[1][2][3] Blood pressure and other parameters are typically measured over a 10-day treatment period.

Measurement of Blood Pressure

-

Method: Systolic blood pressure is measured in conscious mice using the tail-cuff method. This non-invasive technique allows for repeated measurements over the course of the study. For more detailed and continuous measurements, direct intra-arterial monitoring can be performed in conscious, freely moving mice.

Assessment of Renal Function

-

Urine Collection: Mice are housed in metabolic cages for 24-hour urine collection to measure urine volume and sodium excretion.

-

Glomerular Filtration Rate (GFR) Measurement (FITC-Inulin Clearance):

-

A 5% solution of Fluorescein isothiocyanate (FITC)-inulin is prepared in 0.9% NaCl, dialyzed, and sterilized.

-

Mice are briefly anesthetized, and a bolus of FITC-inulin (3.74 µL/g body weight) is injected intravenously (e.g., retro-orbitally).

-

Blood samples (~20 µL) are collected at multiple time points (e.g., 3, 7, 10, 15, 35, 55, and 75 minutes) post-injection via the saphenous vein.

-

Plasma is separated by centrifugation.

-

The fluorescence of the plasma samples is measured using a fluorometer after buffering to a stable pH.

-

The GFR is calculated from the two-phase exponential decay of FITC-inulin fluorescence in the plasma over time.

-

Evaluation of Vascular Reactivity (Pressure Myography)

-

Vessel Isolation: Third to fifth-order mesenteric or renal arteries are dissected from the mice and mounted on two glass cannulas in a pressure myograph chamber.

-

Pressurization and Equilibration: The artery is pressurized to a physiological level (e.g., 60 mmHg) and allowed to equilibrate in a heated physiological salt solution (PSS).

-

Viability Check: The viability of the vessel is confirmed by inducing constriction with a high-potassium solution, followed by a washout period.

-

Dose-Response Curve: The vessel is pre-constricted with an α1-adrenergic agonist like phenylephrine. Cumulative concentrations of phenylephrine are then added to the bath to generate a dose-response curve and determine the EC50.

-

Data Analysis: The changes in the vessel's internal diameter are recorded using a video camera and specialized software. The contractile response to phenylephrine is expressed as a percentage of the maximal possible constriction.

Signaling Pathways

This compound exerts its antihypertensive effects by antagonizing the signaling pathways activated by 20-HETE. The following diagrams illustrate these pathways in endothelial and vascular smooth muscle cells.

Caption: 20-HETE Signaling in Endothelial Cells.

Caption: 20-HETE Signaling in Vascular Smooth Muscle Cells.

Caption: General Experimental Workflow.

Conclusion

Preliminary studies on this compound demonstrate its potential as an antihypertensive agent. By antagonizing the 20-HETE receptor GPR75, this compound effectively lowers blood pressure in a preclinical model of 20-HETE-dependent hypertension. The mechanism of action involves the attenuation of vasoconstriction, promotion of natriuresis, and improvement of renal hemodynamics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic for hypertension. Future investigations should focus on long-term efficacy, safety profiles, and the translation of these findings to human clinical trials.

References

- 1. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Exploratory Research of 20-SOLA in Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. A growing body of research has identified 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A/4F-derived metabolite of arachidonic acid, as a key contributor to the pathogenesis of metabolic syndrome, particularly in driving obesity-associated insulin resistance.[1][2][3] This technical guide provides a comprehensive overview of the exploratory research into 20-SOLA, a potent and water-soluble antagonist of 20-HETE, as a potential therapeutic agent for metabolic syndrome.[4][5][6] This document details the mechanism of action of this compound, summarizes key preclinical findings in structured data tables, provides detailed experimental protocols for the principal assays cited, and visualizes the core signaling pathways and experimental workflows.

The Role of 20-HETE in Metabolic Syndrome and the Therapeutic Rationale for this compound

Elevated levels of 20-HETE are strongly correlated with body mass index (BMI) and are observed in individuals with obesity, diabetes, and metabolic syndrome.[1] Preclinical studies have established a causal link between 20-HETE overproduction and the development of insulin resistance, hyperglycemia, and impaired glucose metabolism.[1][2][6]

The primary mechanism by which 20-HETE contributes to insulin resistance is through direct interference with the insulin signaling cascade in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.[1][2] 20-HETE has been shown to bind to and activate the G-protein coupled receptor 75 (GPR75).[1][3] This activation is believed to initiate a downstream signaling pathway that leads to:

-

Decreased Insulin Receptor (IR) Activation: A reduction in the activating phosphorylation of the insulin receptor at tyrosine 972 (Tyr972).[1][3][6]

-

Increased Insulin Receptor Substrate-1 (IRS-1) Inhibition: An increase in the inhibitory phosphorylation of IRS-1 at serine 307 (Ser307).[1][2][3]

This dual effect blunts the cellular response to insulin, leading to systemic insulin resistance.

This compound, with the full chemical name 2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyicosa-6(Z),15(Z)-dienoate, is a selective antagonist of 20-HETE.[5] By blocking the actions of 20-HETE, this compound has been demonstrated in preclinical models to prevent and reverse the pathological effects of elevated 20-HETE on metabolic function.[1][6] This makes this compound a compelling candidate for further investigation as a therapeutic for metabolic syndrome.

Signaling Pathways and Experimental Workflows

20-HETE-Mediated Impairment of Insulin Signaling and this compound Intervention

The following diagram illustrates the molecular mechanism by which 20-HETE impairs insulin signaling and the point of intervention for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 20-HETE Interferes with Insulin Signaling and Contributes to Obesity-Driven Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

understanding the discovery and development of 20-SOLA

An in-depth search has revealed no publicly available information, research, or clinical data pertaining to a compound designated as "20-SOLA." This suggests that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a potential misspelling of another compound.

Without accessible data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create the requested visualizations.

Further investigation would require a more specific identifier for the compound, such as:

-

Alternative Names or Synonyms: Any other official or unofficial names used to refer to this molecule.

-

Chemical Structure or Formula: The IUPAC name, SMILES string, or a visual representation of the molecule's structure.

-

Associated Research Institution or Company: The name of the organization responsible for its discovery or development.

-

Therapeutic Area: The disease or condition that this compound is intended to treat.

Once more specific information is available, a comprehensive technical guide can be compiled.

20-SOLA's Impact on Endothelial Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A-derived metabolite of arachidonic acid, is a critical signaling molecule in the vasculature. It plays a significant role in regulating vascular tone, inflammation, and angiogenesis. However, dysregulation of 20-HETE production is implicated in various cardiovascular pathologies, including hypertension and endothelial dysfunction. 20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate) is a novel, water-soluble antagonist of 20-HETE. This technical guide provides an in-depth overview of the impact of this compound on endothelial cell signaling, focusing on its mechanism of action in mitigating the pro-inflammatory and pro-angiogenic effects of 20-HETE.

Core Mechanism of Action

This compound functions as a competitive antagonist of 20-HETE, thereby inhibiting its binding to cellular receptors and downstream signaling cascades. The primary impact of this compound on endothelial cells is the reversal of 20-HETE-induced pathological effects.

Impact on Endothelial Dysfunction and Inflammation

20-HETE is a known mediator of endothelial dysfunction and vascular inflammation. It activates pro-inflammatory signaling pathways, leading to the expression of adhesion molecules and cytokines. This compound has been shown to counteract these effects.

Key Signaling Pathways Modulated by this compound

-

Nuclear Factor-kappa B (NF-κB) Pathway: 20-HETE activates the NF-κB pathway, a central regulator of inflammation. This leads to the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules. By blocking 20-HETE, this compound is anticipated to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent gene expression.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including ERK1/2, JNK, and p38, are activated by 20-HETE and contribute to inflammatory responses in endothelial cells.[1] this compound, by antagonizing 20-HETE, is expected to reduce the phosphorylation and activation of these MAPK cascades.

Figure 1: this compound's inhibition of 20-HETE-induced pro-inflammatory signaling.

Quantitative Data on this compound's Anti-Inflammatory Effects

While direct in vitro quantitative data on endothelial cells is limited, in vivo studies demonstrate the potent anti-inflammatory and endothelial-protective effects of this compound.

| Model | Treatment | Key Findings | Reference |

| Metabolic Syndrome Rats | This compound | Completely reversed neutrophil-mediated inflammatory response, endothelial cell apoptosis, and endothelial dysfunction. | [2] |

| Cyp4a14 Knockout Mice (Hypertensive) | This compound (10mg/kg/day in drinking water) | Normalized blood pressure; decreased vascular reactivity to phenylephrine by 7-fold. | [3] |

Impact on Angiogenesis

20-HETE is also a known pro-angiogenic factor, promoting endothelial cell proliferation, migration, and tube formation. These effects are often mediated through the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Key Signaling Pathways Modulated by this compound in Angiogenesis

-

VEGF Pathway: 20-HETE can stimulate the production of VEGF and the phosphorylation of its receptor, VEGFR2. This activation leads to downstream signaling through pathways like PI3K/Akt and MAPK/ERK, promoting angiogenesis. By antagonizing 20-HETE, this compound is expected to suppress this pro-angiogenic signaling cascade.[4]

Figure 2: this compound's inhibition of 20-HETE-induced pro-angiogenic signaling.

Quantitative Data on this compound's Anti-Angiogenic Effects

| Model | Treatment | Key Findings | Reference |

| Mouse Hindlimb Ischemia | 20-HETE antagonist (6,15-20-HEDGE) | Significantly reduced blood flow recovery and microvessel formation. Negated ischemia-induced increases in HIF-1α, VEGF, and VEGFR2 expression. | [5] |

| Human Endothelial Progenitor Cells | Inhibition of CYP4A-20-HETE system | Negated basal and 20-HETE-stimulated increases in adhesion. Markedly reduced EPC-mediated angiogenesis in vivo. | [6] |

Experimental Protocols

Detailed protocols for key experiments to assess the impact of this compound on endothelial cell signaling are provided below. These are generalized protocols that can be adapted for specific experimental needs.

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways in endothelial cells stimulated with 20-HETE.

Figure 3: Workflow for Western Blot analysis of endothelial cell signaling.

Protocol Steps:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in complete endothelial growth medium.

-

Serum Starvation: Once cells reach 80-90% confluency, serum-starve them for 4-6 hours in basal medium.

-

Treatment:

-

Pre-incubate cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 20-HETE (e.g., 100 nM) for a predetermined time (e.g., 15-30 minutes).

-

Include appropriate controls (vehicle, 20-HETE alone, this compound alone).

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize phosphorylated protein levels to total protein levels.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit 20-HETE-induced angiogenesis in vitro.

Figure 4: Workflow for endothelial cell tube formation assay.

Protocol Steps:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest endothelial cells and resuspend them in basal medium containing low serum.

-

Treatment and Seeding: Add 20-HETE and/or this compound to the cell suspension. Seed the cells onto the Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C for 4-12 hours.

-

Imaging and Quantification: Visualize the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the effect of this compound on 20-HETE-induced endothelial cell migration.

Figure 5: Workflow for endothelial cell transwell migration assay.

Protocol Steps:

-

Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.

-

Chemoattractant: Add basal medium containing 20-HETE to the lower chamber.

-

Cell Seeding: Seed serum-starved endothelial cells in basal medium, with or without this compound, into the upper chamber of the Transwell insert.

-

Incubation: Incubate for 4-24 hours to allow for cell migration.

-

Cell Staining and Counting:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

Conclusion

This compound is a promising therapeutic agent for pathologies associated with elevated 20-HETE levels and endothelial dysfunction. Its mechanism of action centers on the competitive antagonism of 20-HETE, leading to the inhibition of pro-inflammatory and pro-angiogenic signaling pathways in endothelial cells. Further in vitro studies are warranted to fully elucidate the direct quantitative effects of this compound on endothelial cell signaling and to solidify its potential in drug development for cardiovascular diseases. This guide provides a foundational understanding and practical protocols for researchers to investigate the multifaceted impact of this compound.

References

- 1. touroscholar.touro.edu [touroscholar.touro.edu]

- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-HETE contributes to ischemia-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20-HETE regulates the angiogenic functions of human endothelial progenitor cells and contributes to angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 20-SOLA

These application notes provide a detailed protocol for in vivo experimental studies using 20-SOLA, a water-soluble antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE). The provided protocol is based on a study investigating the role of 20-HETE in obesity-driven insulin resistance in a transgenic mouse model. This document is intended for researchers, scientists, and drug development professionals.

Introduction

20-HETE is a bioactive lipid metabolite of arachidonic acid that has been implicated in the pathogenesis of various cardiovascular and metabolic diseases, including hypertension and insulin resistance.[1][2] this compound is a potent and selective antagonist of 20-HETE, making it a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE in vivo.[1][3] This document outlines a detailed experimental protocol for administering this compound to mice and assessing its effects on metabolic and cardiovascular parameters.

Signaling Pathway of 20-HETE and Antagonism by this compound

20-HETE exerts its effects primarily through the G protein-coupled receptor 75 (GPR75).[2][4] Activation of GPR75 by 20-HETE initiates a signaling cascade involving the dissociation of the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, 20-HETE-GPR75 signaling can transactivate the epidermal growth factor receptor (EGFR) via a c-Src-dependent mechanism. These pathways contribute to various cellular responses, including vasoconstriction, inflammation, and cellular proliferation. This compound acts as a competitive antagonist at the GPR75 receptor, blocking the binding of 20-HETE and thereby inhibiting its downstream signaling effects.

Experimental Protocol: In Vivo Administration of this compound in a Mouse Model of Diet-Induced Obesity and Insulin Resistance

This protocol is adapted from a study utilizing a conditional transgenic mouse model (Cyp4a12tg) that overexpresses a murine 20-HETE synthase upon doxycycline (DOX) induction.[3]

Materials

-

Animals: Cyp4a12 transgenic (Cyp4a12tg) mice (12 ± 1 week old, 24.2 ± 0.4 g).

-

Diets: Control Diet (CD) and High-Fat Diet (HFD).